molecular formula C11H16N6OS2 B2798655 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide CAS No. 394233-93-3

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide

Cat. No.: B2798655
CAS No.: 394233-93-3
M. Wt: 312.41
InChI Key: RNHCUNDPAPCOCA-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a useful research compound. Its molecular formula is C11H16N6OS2 and its molecular weight is 312.41. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

  • The compound 4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone, a related derivative, was studied for its molecular structure. The research highlighted its unique S(6) ring motif and the conformation of its 3,6-dihydro-1,3,4-thiadiazine ring, contributing to its crystal structure stability through hydrogen bonds and π–π interactions (Goh, Fun, Nithinchandra, & Kalluraya, 2010).

Antimicrobial Activity

  • A study on N-(naphthalen-1-yl)propanamide derivatives, which include similar molecular structures, demonstrated significant antimicrobial activities against various bacteria and fungi. This suggests the potential of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide derivatives in antimicrobial applications (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Synthesis and Properties

  • The synthesis and properties of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts were explored, focusing on the physical-chemical properties and biological potential of these compounds. This research provides valuable insights into the synthetic process and potential applications of similar compounds (Hotsulia & Fedotov, 2020).

Novel Derivatives and Their Characterization

  • Novel derivatives of triazolo-thiadiazine with coumarin substitution were synthesized and characterized. These derivatives, related to the compound , were examined for their physical, analytical, and spectroscopic properties, highlighting the diverse potential applications of such compounds (Vaarla & Vedula, 2016).

Synthesis Optimization and Biological Activity Prediction

  • Another study focused on optimizing the synthesis of S-derivatives of triazolothiadiazole compounds and predicting their biological activity. This research is relevant for understanding the synthetic pathways and potential biological applications of this compound (Hotsulia & Fedotov, 2019).

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6OS2/c1-6(2)9-14-15-10(20-9)13-8(18)7(3)19-11-16-12-5-17(11)4/h5-7H,1-4H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHCUNDPAPCOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C(C)SC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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